molecular formula C7H13NO2S B8748870 3-Cyclopropylthiomorpholine 1,1-dioxide

3-Cyclopropylthiomorpholine 1,1-dioxide

Cat. No. B8748870
M. Wt: 175.25 g/mol
InChI Key: GDSPHXRNGCJAHG-UHFFFAOYSA-N
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Patent
US08431563B2

Procedure details

A 100 mL round-bottomed flask was charged with 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride (1.00 g, 4.72 mmol) and 10 mL of EtOAc. To this was added 15 mL of saturated aqueous NaHCO3. After stirring at room temperature for 15 min, the layers were separated. The organics were dried (MgSO4), filtered, and concentrated to give 3-cyclopropylthiomorpholine 1,1-dioxide (0.800 g) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1([CH:5]2[CH2:10][S:9](=[O:12])(=[O:11])[CH2:8][CH2:7][NH:6]2)[CH2:4][CH2:3]1.C([O-])(O)=O.[Na+]>CCOC(C)=O>[CH:2]1([CH:5]2[CH2:10][S:9](=[O:11])(=[O:12])[CH2:8][CH2:7][NH:6]2)[CH2:4][CH2:3]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.C1(CC1)C1NCCS(C1)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(CC1)C1NCCS(C1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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